molecular formula C14H17F3N2O4 B6600087 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate CAS No. 1803599-00-9

2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate

Cat. No.: B6600087
CAS No.: 1803599-00-9
M. Wt: 334.29 g/mol
InChI Key: GGSJBAYWLDEMPN-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery programs. This compound strategically integrates a trifluoroethyl group with a protected aromatic diamine scaffold, making it a valuable building block for constructing potential bioactive molecules. The inclusion of the trifluoromethyl (CF3) group is a well-established strategy in lead optimization to enhance key properties of drug candidates . Its high electronegativity and lipophilicity can improve a compound's cell membrane permeability and metabolic stability, thereby positively influencing pharmacokinetic profiles . The tert-butoxycarbonyl (Boc) and carbamate groups provide orthogonal protection for the amine functionalities, allowing for sequential and selective deprotection under mild conditions. This enables researchers to precisely functionalize the molecule and incorporate it into more complex structures, such as protease inhibitors, kinase-directed agents, or functionalized materials. This reagent is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)19-10-6-4-9(5-7-10)18-11(20)22-8-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSJBAYWLDEMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

BCMP-Mediated Protection

In a protocol adapted from RSC publications, BCMP reacts with 4-aminophenol in acetonitrile/ethanol (5:1 v/v) at room temperature. This method avoids aggressive bases, achieving quantitative Boc protection within 2 hours. The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of BCMP, followed by elimination of the 3-cyano-4,6-dimethylpyridin-2-ol leaving group. The product, tert-butyl (4-hydroxyphenyl)carbamate, is isolated via aqueous workup and recrystallization in 92% yield.

Boc Anhydride with DMAP Catalysis

Alternative approaches utilize di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Triethylamine (TEA) is added to scavenge HCl, ensuring a homogeneous reaction. This method achieves 85–90% yields but requires rigorous exclusion of moisture to prevent Boc group hydrolysis.

Carbamate Formation via 2,2,2-Trifluoroethyl Chloroformate

The phenolic hydroxyl group of Boc-protected 4-aminophenol is converted to the target carbamate using 2,2,2-trifluoroethyl chloroformate. Key considerations include nucleophilicity enhancement and side-reaction suppression.

Base-Mediated Carbamate Synthesis

In anhydrous DCM, tert-butyl (4-hydroxyphenyl)carbamate is treated with 2,2,2-trifluoroethyl chloroformate (1.2 equiv) and TEA (2.5 equiv) at 0°C. The reaction proceeds via in situ deprotonation of the phenol, forming a phenoxide intermediate that attacks the chloroformate’s carbonyl carbon. After 4 hours at room temperature, the crude product is purified by silica gel chromatography (ethyl acetate/hexane = 1:3), yielding 78% of the title compound.

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance reactivity compared to protic solvents.

  • Temperature Control: Slow addition at 0°C minimizes exothermic side reactions (e.g., ester hydrolysis).

One-Pot Protection-Carbamation

A streamlined one-pot procedure combines Boc protection and carbamate formation. 4-Aminophenol, BCMP, and 2,2,2-trifluoroethyl chloroformate are sequentially added to acetonitrile with TEA. After 12 hours, the product precipitates upon water addition, yielding 68% with 95% purity (HPLC). This method reduces intermediate isolation steps but requires precise stoichiometry to avoid over-alkylation.

Comparative Analysis of Synthetic Routes

MethodReagentsYieldPurity (HPLC)Key Advantage
BCMP + ChloroformateBCMP, TEA, DCM78%98%High selectivity
Boc Anhydride + DMAPBoc₂O, DMAP, TEA85%97%Scalability
One-PotBCMP, Chloroformate, TEA68%95%Operational simplicity

Side Reactions:

  • Carbonate Formation: Competing reaction between phenol and excess chloroformate, mitigated by stoichiometric control.

  • Boc Deprotection: Acidic byproducts (e.g., HCl) may cleave the Boc group, necessitating buffered conditions.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 7.32 (d, J = 8.5 Hz, 2H, Ar-H), 6.85 (d, J = 8.5 Hz, 2H, Ar-H), 6.50 (s, 1H, NH), 4.45 (q, J = 8.0 Hz, 2H, OCH₂CF₃), 1.46 (s, 9H, C(CH₃)₃).

  • ¹⁹F NMR (470 MHz, CDCl₃): δ -74.5 (t, J = 8.0 Hz, CF₃).

  • IR (KBr): 1745 cm⁻¹ (C=O, carbamate), 1690 cm⁻¹ (C=O, Boc).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) confirms >98% purity with a retention time of 6.2 minutes.

Industrial-Scale Considerations

Cost-Effective Reagent Sourcing

BCMP, though efficient, is cost-prohibitive for large-scale synthesis. Substituting Boc anhydride reduces raw material costs by 40% without compromising yield.

Waste Stream Management

Quenching excess chloroformate with aqueous NaHCO₃ generates less hazardous waste compared to strong bases.

Emerging Methodologies

Enzymatic Carbamate Synthesis

Recent studies explore lipase-catalyzed reactions in ionic liquids, achieving 62% yield under mild conditions. This green chemistry approach avoids halogenated solvents but faces scalability challenges.

Flow Chemistry Applications

Continuous-flow reactors reduce reaction times from hours to minutes by enhancing mass transfer. Preliminary data show 75% yield at a 10 g/hr throughput .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: : The trifluoroethyl group can be reduced to form ethyl groups.

  • Substitution: : The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Phenolic derivatives such as 4-aminophenol.

  • Reduction: : Ethyl derivatives such as 2,2,2-trifluoroethanol.

  • Substitution: : Amine derivatives such as N-(4-aminophenyl)tert-butoxycarbonylamide.

Scientific Research Applications

Drug Development

The compound serves as a key intermediate in the synthesis of biologically active molecules. Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it suitable for drug development. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

Synthesis of Peptide Analogues

The tert-butoxycarbonyl (Boc) protecting group allows for the selective deprotection during peptide synthesis. This property has been utilized in the development of peptide analogues that demonstrate improved activity against various biological targets. A study demonstrated that modifying the amino acid side chains with trifluoroethyl groups significantly influenced the pharmacokinetic properties of peptides .

Pesticide Formulation

The compound's structure has been leveraged in the formulation of novel agrochemicals. Its ability to enhance the solubility and stability of active ingredients makes it an attractive candidate for pesticide formulations. Research indicates that incorporating trifluoroethyl moieties into pesticide molecules increases their efficacy against pests while reducing environmental impact .

Polymer Chemistry

In material science, 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate has been investigated as a monomer for the synthesis of fluorinated polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance. Studies have shown that polymers derived from this compound can be used in coatings and films with enhanced durability and performance characteristics .

Case Studies

Study Application Findings
Drug DevelopmentThe compound was used to synthesize a series of anti-cancer agents with improved potency due to enhanced cellular uptake attributed to the trifluoroethyl group.
Agrochemical FormulationResearch demonstrated that pesticides formulated with this compound showed a 30% increase in effectiveness against target pests compared to traditional formulations.
Polymer SynthesisFluorinated polymers created using this compound exhibited a 50% increase in thermal stability compared to non-fluorinated counterparts, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can form covalent bonds with amino acids in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous carbamates, focusing on molecular features, synthesis, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Application Areas Reference
2,2,2-Trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate C₁₄H₁₆F₃N₂O₄ 333.29 Boc-protected amino phenyl, trifluoroethyl group Pharmaceutical intermediates
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate C₁₀H₇F₆NO₂ 287.16 Trifluoroethyl group, trifluoromethyl-substituted phenyl Antimicrobial research
tert-Butyl N-[2-amino-4-fluorophenyl]methylcarbamate C₁₂H₁₇FN₂O₂ 240.27 Boc-protected amino, fluorophenyl Intermediate in kinase inhibitors
tert-Butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate C₁₃H₂₁F₃N₂O₂ 294.32 Boc group, trifluoroethyl-piperidine Neurological drug candidates
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate C₁₃H₂₀N₂O₃ 252.31 Boc-protected ethyl-phenoxy linkage Peptide coupling reagents
Key Observations:
  • Fluorine Substitution: Compounds with trifluoroethyl or trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability compared to non-fluorinated analogs.
  • Boc Protection : The Boc group is a common protective strategy in intermediates (e.g., ), enabling selective synthesis steps.
  • Aromatic Substituents: Substitutions on the phenyl ring (e.g., trifluoromethyl in vs. amino in ) dictate solubility and target affinity.

Physicochemical Properties

  • Solubility : Fluorinated compounds (e.g., ) exhibit lower aqueous solubility due to increased lipophilicity.
  • Melting Points : Substituents influence crystallinity; for example, tert-butyl derivatives with aromatic groups (e.g., ) show melting points between 98–110°C.

Biological Activity

2,2,2-Trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate is a synthetic compound with potential pharmacological applications. Its unique structural features, including a trifluoroethyl group and a tert-butoxycarbonyl moiety, suggest that it may interact with biological systems in specific ways. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20F3N3O3. The presence of the trifluoroethyl group enhances lipophilicity, which may facilitate membrane permeability and influence its interaction with biological targets.

The compound's mechanism of action involves interaction with various molecular targets. It is hypothesized that the trifluoroethyl group may enhance the compound's ability to penetrate biological membranes. Once inside cells, it may modulate the activity of enzymes or receptors involved in critical signaling pathways related to disease processes.

Biological Activity Overview

Recent studies have explored the biological activity of this compound in several contexts:

  • Neuroprotective Effects :
    • Research indicates that compounds similar to this compound exhibit protective effects against neurodegenerative conditions. For instance, a related compound demonstrated inhibition of amyloid beta aggregation and acetylcholinesterase activity in vitro, suggesting potential applications in Alzheimer's disease treatment .
  • Antimicrobial Activity :
    • Studies have shown that derivatives of carbamate compounds can inhibit the growth of pathogenic microorganisms. The structural features of this compound may confer similar antimicrobial properties .
  • Inhibition of Cancer Cell Proliferation :
    • Some carbamate derivatives have been reported to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation . This suggests that the compound may possess anticancer properties.

Case Studies and Research Findings

StudyFindings
Camarillo-López et al. (2020)Investigated neuroprotective effects; demonstrated inhibition of amyloid beta aggregation (85% at 100 µM) and acetylcholinesterase (IC50 = 15.4 nM) .
Antimicrobial StudiesFound that similar compounds exhibit significant inhibition against Mycobacterium tuberculosis .
Cancer ResearchReported that related compounds effectively inhibit CDK9-mediated transcription in cancer cells .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate?

  • Methodological Answer : The synthesis typically involves coupling a Boc-protected aniline derivative with 2,2,2-trifluoroethyl chloroformate under mild basic conditions (e.g., using triethylamine or pyridine as a base). Key steps include:
  • Protecting the amine group on 4-aminophenyl with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .
  • Reacting the Boc-protected intermediate with 2,2,2-trifluoroethyl chloroformate in anhydrous dichloromethane or THF at 0–25°C .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Critical parameters:
  • Moisture-sensitive conditions to avoid Boc deprotection.
  • Monitoring reaction progress by TLC or LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), trifluoroethyl group (quartet at δ 4.3–4.5 ppm for –CH₂CF₃), and Boc tert-butyl protons (singlet at δ 1.3–1.5 ppm) .
  • ¹³C NMR : Confirms carbamate carbonyl (δ 155–160 ppm) and CF₃ group (δ 120–125 ppm, quartet due to J-CF coupling) .
  • LC-MS : Validates molecular weight ([M+H]⁺ expected at ~350–360 m/z) and purity (>95%) .
  • IR Spectroscopy : Detects carbamate C=O stretch (~1700 cm⁻¹) and Boc C-O-C stretch (~1250 cm⁻¹) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability?

  • Methodological Answer : The Boc group enhances stability by:
  • Protecting the amine from oxidation or nucleophilic attack during synthesis .
  • Reducing degradation under acidic conditions (stable at pH >3 but cleaved by TFA or HCl in dioxane) .
    Stability testing:
  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Compare with non-Boc analogs to quantify protection efficacy .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Contradictions often arise from metabolic instability or poor pharmacokinetics. Strategies include:
  • Metabolite Identification : Use LC-HRMS to identify in vivo metabolites (e.g., Boc deprotection or trifluoroethyl hydrolysis) .
  • Prodrug Design : Modify the carbamate moiety to enhance stability (e.g., replacing trifluoroethyl with a more hydrolytically stable group) .
  • Pharmacokinetic Profiling : Compare plasma half-life (t½), Cmax, and AUC between in vitro (microsomal stability assays) and in vivo (rodent studies) .
    Example: A related trifluoroethyl carbamate showed improved in vivo activity after stabilizing the Boc group with PEGylation .

Q. How does the trifluoroethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity of the carbamate carbonyl, enhancing reactivity with nucleophiles (e.g., amines, thiols). Experimental validation:
  • Perform kinetic studies with competing nucleophiles (e.g., benzylamine vs. water) in DMSO or DMF.
  • Compare rate constants (k) with non-fluorinated analogs (e.g., ethyl carbamate) using UV-Vis or NMR .
    Data example:
Substratek (M⁻¹s⁻¹)Relative Reactivity
Trifluoroethyl carbamate1.2 × 10⁻³3.5× higher
Ethyl carbamate3.4 × 10⁻⁴Baseline

Q. What computational methods predict the compound’s binding affinity to specific enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., PI3Kα or mTOR). Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with the CF₃ group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR Models : Train models on analogs with known IC₅₀ values to predict activity. Key descriptors include logP (CF₃ increases hydrophobicity) and topological polar surface area .

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